molecular formula C46H56N4O9 B8804260 Vinleurosine

Vinleurosine

Cat. No.: B8804260
M. Wt: 809.0 g/mol
InChI Key: LPGWZGMPDKDHEP-HLTPFJCJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Vinleurosine is typically extracted from the leaves of Catharanthus roseus. The extraction process involves several steps, including the use of organic solvents to isolate the alkaloids. The plant material is first dried and ground, then subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .

In industrial settings, the production of this compound involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification processes. The optimization of these processes is crucial to maximize yield and ensure the purity of the final product .

Chemical Reactions Analysis

Vinleurosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different pharmacological properties. Similarly, reduction reactions can yield reduced forms of this compound, which may also exhibit unique biological activities .

Scientific Research Applications

Vinleurosine has been extensively studied for its antineoplastic properties. It has shown promise in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound works by inhibiting cell division, thereby preventing the proliferation of cancer cells .

In addition to its use in cancer treatment, this compound has also been investigated for its potential in other areas of medicine. For example, it has been studied for its effects on the immune system and its potential as an anti-inflammatory agent .

Mechanism of Action

Vinleurosine exerts its effects by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, this compound disrupts the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This disruption leads to cell cycle arrest and ultimately cell death .

The molecular targets of this compound include various proteins involved in cell division and signaling pathways that regulate cell growth and survival. By targeting these pathways, this compound can effectively inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Vinleurosine is similar to other vinca alkaloids such as vinblastine, vincristine, and vindesine. These compounds share a common mechanism of action, but they differ in their pharmacological properties and clinical applications. For example, vincristine is often used in the treatment of pediatric cancers, while vinblastine is commonly used for Hodgkin’s lymphoma .

This compound is unique in that it has shown promise in clinical trials but has not been as widely adopted as vinblastine or vincristine. This may be due to differences in its pharmacokinetics or side effect profile .

Similar Compounds

  • Vinblastine
  • Vincristine
  • Vindesine
  • Vinorelbine

These compounds, like this compound, are derived from Catharanthus roseus and have been extensively studied for their antineoplastic properties .

Properties

Molecular Formula

C46H56N4O9

Molecular Weight

809.0 g/mol

IUPAC Name

methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1

InChI Key

LPGWZGMPDKDHEP-HLTPFJCJSA-N

SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

solubility

In water, 7.56X10-3 mg/L at 25 °C (est)

vapor_pressure

6.23X10-26 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinleurosine
Reactant of Route 2
Reactant of Route 2
Vinleurosine
Reactant of Route 3
Reactant of Route 3
Vinleurosine
Reactant of Route 4
Vinleurosine
Reactant of Route 5
Reactant of Route 5
Vinleurosine
Reactant of Route 6
Vinleurosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.